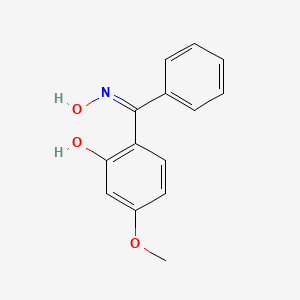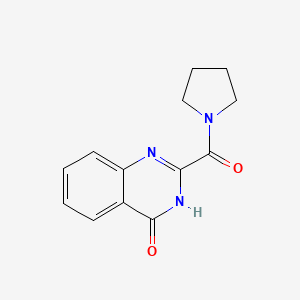
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime, also known as HPMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPMPO has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime acts as a radical scavenger and protects cells from oxidative stress-induced damage. It can also inhibit the activity of enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, which can prevent cell damage and death. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. Furthermore, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
実験室実験の利点と制限
One advantage of using (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in lab experiments is its high purity and stability. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be toxic at high concentrations, which can affect the results of experiments.
将来の方向性
There are several potential future directions for (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its applications in material science, such as in the development of new sensors and catalysts. Additionally, further studies are needed to understand the mechanism of action of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime and its interactions with other molecules in cells.
In conclusion, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime in various fields.
合成法
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime can be synthesized through a simple reaction between 2-hydroxy-4-methoxybenzophenone and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction yields (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime as a white crystalline solid with high purity.
科学的研究の応用
(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been extensively studied for its potential applications in various scientific research fields, including chemical biology, medicinal chemistry, and material science. (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.
特性
IUPAC Name |
2-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYMXLVMLLWHC-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N\O)/C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)

![2,6-bis(2-hydroxy-5-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6113657.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![6-ethyl 8-methyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6113681.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)

![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)
![3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6113723.png)
![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)